molecular formula C105H133N7O70S7 B12095789 Pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate

Pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate

Cat. No.: B12095789
M. Wt: 2837.7 g/mol
InChI Key: IVDCRVFUMNZWDV-UHFFFAOYSA-N
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Description

Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound is known for its unique structural properties, which include multiple sulfate and acetate groups, making it highly soluble in various solvents such as dichloromethane, DMSO, and methanol. It is primarily used in scientific research due to its ability to form inclusion complexes with a wide range of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt involves multiple steps. Initially, beta-cyclodextrin is reacted with acetic anhydride to introduce acetate groups. Subsequently, the compound undergoes sulfonation using sulfur trioxide-pyridine complex to introduce sulfate groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt undergoes various chemical reactions, including:

    Oxidation: The sulfate groups can be oxidized under strong oxidative conditions.

    Reduction: The acetate groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acetate and sulfate groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclodextrin derivatives.

Scientific Research Applications

Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a stabilizer for proteins and peptides.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products for its solubilizing properties.

Mechanism of Action

The mechanism of action of Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin moiety encapsulates hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding environment. This property enhances the solubility and stability of guest molecules, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Heptakis(6-O-sulfo)-beta-cyclodextrin: Lacks the acetate and pyridinium groups, making it less soluble in organic solvents.

    Beta-cyclodextrin Tetradecaacetate: Lacks the sulfate and pyridinium groups, reducing its ability to form inclusion complexes with charged molecules.

    Heptakis(6-O-sulfo)-alpha-cyclodextrin: Contains fewer glucose units, resulting in a smaller cavity size and different inclusion properties.

Uniqueness

Heptakis(6-O-sulfo)-beta-cyclodextrin Tetradecaacetate Heptapyridium Salt is unique due to its combination of sulfate, acetate, and pyridinium groups. This combination enhances its solubility in various solvents and its ability to form stable inclusion complexes with a wide range of guest molecules, making it highly versatile in scientific research.

Properties

Molecular Formula

C105H133N7O70S7

Molecular Weight

2837.7 g/mol

IUPAC Name

pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate

InChI

InChI=1S/C70H98O70S7.7C5H5N/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;7*1-2-4-6-5-3-1/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);7*1-5H

InChI Key

IVDCRVFUMNZWDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1

Origin of Product

United States

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